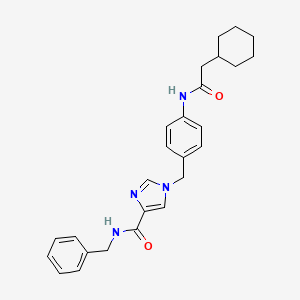

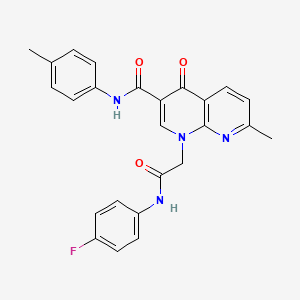

![molecular formula C22H19N3O4S B2818965 N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021250-02-1](/img/structure/B2818965.png)

N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound contains several functional groups including a benzothiazole, a methoxybenzyl ether, and a dihydropyridine carboxamide. Benzothiazoles are aromatic heterocyclic compounds , methoxybenzyl ether is a common protecting group in organic synthesis, and dihydropyridines are often used in medicinal chemistry .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzothiazoles can be synthesized from simple commercially available building blocks . The methoxybenzyl group could potentially be introduced via a Williamson ether synthesis, and the dihydropyridine ring could be formed via a Hantzsch dihydropyridine synthesis .Molecular Structure Analysis

The benzothiazole and dihydropyridine rings in the compound are aromatic and thus contribute to the compound’s stability. The methoxy group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

Benzothiazoles have been shown to exhibit various biological activities and are part of many pharmacologically active compounds . Dihydropyridines are known calcium channel blockers .Aplicaciones Científicas De Investigación

Antibacterial Agents

A study on analogs of benzothiazolyl substituted compounds, closely related to the compound of interest, demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their antibacterial properties, showing significant potential as novel antibacterial agents due to their non-cytotoxic concentrations against a mammalian cell line (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Another research direction involves the synthesis of novel compounds derived from natural products, leading to the creation of anti-inflammatory and analgesic agents. These synthesized compounds exhibited significant COX-2 inhibitory activity, which is pivotal for their anti-inflammatory properties, showing potential as pharmacological treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).

Chemical Synthesis Innovations

Research on the one-pot reaction of benzylidenemalononitrile with N-methyl-2-thiocarbamoylacetamide led to the synthesis of alternative compounds, showcasing the versatility and potential of these chemical structures in creating novel compounds through innovative synthetic pathways (Krauze et al., 2007).

Photosensitizers for Photodynamic Therapy

The development of new photosensitizers for photodynamic therapy (PDT) is another application area. A compound with a structure similar to the one showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through PDT (Pişkin et al., 2020).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and investigated for their ability to act as chemosensors for cyanide anions. These compounds exhibit a change in color and fluorescence upon interaction with cyanide, suggesting their utility in environmental and biological sensing applications (Wang et al., 2015).

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-25-12-19(29-13-14-6-5-7-15(10-14)28-2)18(26)11-17(25)21(27)24-22-23-16-8-3-4-9-20(16)30-22/h3-12H,13H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCOSLUPMCQPBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=NC3=CC=CC=C3S2)OCC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2818882.png)

![Tert-butyl 1-(aminomethyl)-4-(methylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)

![4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2818892.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2818895.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate](/img/structure/B2818901.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818902.png)

![N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2818905.png)